Imipramine

Description

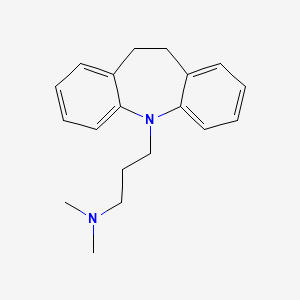

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-52-0 (mono-hydrochloride) | |

| Record name | Imipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043881 | |

| Record name | Imipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160 °C @ 0.1 MM HG | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white /hydrochloride/ | |

CAS No. |

50-49-7 | |

| Record name | Imipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175, 174.5 °C | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on Imipramine's Primary Mechanism of Action on Serotonin Reuptake

Introduction

Imipramine, a dibenzazepine (B1670418) derivative, was the first tricyclic antidepressant (TCA) to be introduced into clinical practice in the late 1950s.[1] Its discovery marked a significant milestone in the pharmacological treatment of major depressive disorder. The primary therapeutic action of imipramine is attributed to its potent inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE), from the synaptic cleft.[2] This guide provides a detailed technical overview of imipramine's core mechanism of action on the serotonin transporter (SERT), presenting quantitative data on its binding affinity, detailed protocols of the key experiments used for its characterization, and visualizations of the associated molecular and experimental pathways.

Core Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

Imipramine's principal mechanism for alleviating depressive symptoms involves the blockade of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of membrane proteins.[3][4] SERT is located on the presynaptic membrane of serotonergic neurons and is responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3]

Imipramine binds directly to SERT, competitively inhibiting the binding and translocation of serotonin.[5][6] This blockade leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, enhancing the stimulation of postsynaptic serotonin receptors.[2][5] While imipramine also inhibits the norepinephrine transporter (NET), it exhibits a notably higher affinity for SERT.[5][7] Its affinity for the dopamine (B1211576) transporter (DAT) is negligible.[8][9] Studies suggest that imipramine binds to a central substrate site within the transporter, overlapping with the serotonin binding pocket, which accounts for its competitive inhibitory nature.[10] The binding of imipramine to SERT is also sodium-dependent.[6]

Quantitative Analysis of Imipramine's Affinity for Monoamine Transporters

The potency of imipramine at its target transporters is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the binding affinity of the drug to the transporter, where a lower value indicates a higher affinity. The IC50 value measures the functional inhibition of the transporter's reuptake activity.

| Parameter | Target Transporter | Value (nM) | Species/System |

| Ki | Serotonin Transporter (SERT) | 1.4 | Human |

| Norepinephrine Transporter (NET) | 37 | Human | |

| Dopamine Transporter (DAT) | 8,300 - 8,500 | Human | |

| IC50 | Serotonin Transporter (SERT) | 32 | Not Specified |

Data compiled from multiple sources.[7][8][9][11]

Experimental Protocols

The characterization of imipramine's interaction with SERT relies on two primary in vitro experimental techniques: the Radioligand Binding Assay and the Neurotransmitter Reuptake Inhibition Assay.

This assay is employed to determine the binding affinity (Ki) of a test compound (imipramine) by measuring its ability to displace a specific radiolabeled ligand from the target transporter.

Objective: To determine the inhibition constant (Ki) of imipramine for the serotonin transporter (SERT).

Materials:

-

Biological Sample: Cell membranes prepared from cultured cells expressing recombinant human SERT (e.g., HEK293 cells) or tissue homogenates from specific brain regions (e.g., rat frontal cortex).[12][13]

-

Radioligand: A high-affinity SERT ligand, typically tritiated ([³H]), such as [³H]Citalopram or [³H]Imipramine.[5][12]

-

Test Compound: Imipramine hydrochloride at a range of concentrations.[5]

-

Non-specific Binding Control: A high concentration of a potent, structurally distinct SERT inhibitor (e.g., 10 µM Paroxetine) to define background binding.[12]

-

Buffers:

-

Filtration System: A vacuum manifold or cell harvester with glass fiber filters (e.g., Whatman GF/C), often pre-soaked in 0.1-0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12][14][15]

-

Detection: Liquid scintillation counter and scintillation cocktail.[12]

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[14]

-

Assay Setup: In a 96-well plate or individual tubes, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of imipramine.[14] Prepare separate tubes for total binding (no imipramine) and non-specific binding (with the non-specific control compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.[14]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5][14]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the imipramine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of imipramine that displaces 50% of the radioligand) from the curve using non-linear regression.

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

This functional assay directly measures how effectively a compound inhibits the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Objective: To determine the IC50 value of imipramine for the inhibition of serotonin uptake.

Materials:

-

Biological Sample: Synaptosomes (isolated nerve terminals) prepared from brain tissue (e.g., rat hippocampus or cortex) or cultured cells expressing SERT.[16][17]

-

Radiolabeled Neurotransmitter: [³H]Serotonin ([³H]5-HT).[18]

-

Test Compound: Imipramine at various concentrations.[5]

-

Buffers and Solutions:

-

Homogenization Buffer (e.g., 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4).[19]

-

Krebs-HEPES Buffer (KHB) or similar physiological salt solution for incubation.[20]

-

-

Centrifugation Equipment: Standard and ultracentrifuges for synaptosome preparation.[19]

-

Incubation and Filtration System: As described for the binding assay.

Methodology:

-

Synaptosome Preparation (Brief Protocol):

-

Homogenize fresh brain tissue in ice-cold homogenization buffer.[19]

-

Perform a series of differential centrifugations to remove larger debris and nuclei, yielding a crude synaptosomal pellet (P2).[19]

-

For higher purity, the P2 pellet can be further purified using a sucrose or Percoll density gradient centrifugation.[17][21]

-

Resuspend the final synaptosomal pellet in an appropriate assay buffer.

-

-

Assay Setup: Aliquots of the synaptosome preparation or cultured cells are pre-incubated with various concentrations of imipramine for a short period.[5]

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT.[18]

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at a physiological temperature (e.g., 37°C).[18][20] The incubation must be short enough to measure the initial rate of uptake.

-

Uptake Termination: Stop the uptake process rapidly. This is typically done by adding ice-cold buffer followed by rapid vacuum filtration, similar to the binding assay.[5]

-

Washing and Quantification: Wash the filters with ice-cold buffer and measure the radioactivity accumulated inside the synaptosomes or cells using a scintillation counter.[5]

-

Data Analysis:

-

Determine the amount of [³H]5-HT taken up at each imipramine concentration.

-

Plot the percentage of uptake inhibition against the logarithm of the imipramine concentration.

-

Calculate the IC50 value, which is the concentration of imipramine that inhibits 50% of serotonin uptake, using non-linear regression analysis.[5]

-

Visualizations

References

- 1. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]

- 2. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]

- 3. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Distinct effects of imipramine on 5-hydroxytryptamine uptake mediated by the recombinant rat serotonin transporter SERT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Imipramine - Wikipedia [en.wikipedia.org]

- 9. Pharmacology of antidepressants - Wikipedia [en.wikipedia.org]

- 10. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 12. benchchem.com [benchchem.com]

- 13. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. gpb.sav.sk [gpb.sav.sk]

- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycine Release Is Upregulated by Metabotropic Glutamate Receptor 1 in Mouse Hippocampus [mdpi.com]

- 18. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile and binding affinities of imipramine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of imipramine hydrochloride, a cornerstone tricyclic antidepressant (TCA). The information presented herein details its binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Core Pharmacological Profile

Imipramine hydrochloride is a tertiary amine TCA that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission. Imipramine exhibits a higher affinity for the serotonin transporter (SERT) as compared to the norepinephrine transporter (NET). Its major active metabolite, desipramine, is a more potent inhibitor of norepinephrine reuptake.[1]

Beyond its primary targets, imipramine interacts with a wide array of other neurotransmitter receptors, which contributes to both its therapeutic effects and its notable side-effect profile. These off-target interactions include antagonism of muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[2]

Binding Affinities of Imipramine Hydrochloride

The binding affinity of imipramine for various neurotransmitter transporters and receptors has been quantified using radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

| Target | Radiolabeled Ligand | Species | Kᵢ (nM) |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | [³H]Citalopram | Human | 79 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human | 5 |

| Dopamine Transporter (DAT) | [³H]WIN 35428 | Human | >10,000 |

| Neurotransmitter Receptors | |||

| Histamine H1 Receptor | Human | 1 | |

| Muscarinic M1 Receptor | Human | 9.1 | |

| Muscarinic M2 Receptor | Human | 29 | |

| Muscarinic M3 Receptor | Human | 13 | |

| Muscarinic M4 Receptor | Human | 14 | |

| Muscarinic M5 Receptor | Human | 28 | |

| Alpha-1A Adrenergic Receptor | Human | 2.6 | |

| Alpha-1B Adrenergic Receptor | Human | 3.3 | |

| Alpha-1D Adrenergic Receptor | Human | 2.5 | |

| Alpha-2A Adrenergic Receptor | Human | 120 | |

| Alpha-2B Adrenergic Receptor | Human | 210 | |

| Alpha-2C Adrenergic Receptor | Human | 180 | |

| Dopamine D2 Receptor | [³H]Spiperone | Human | 726 |

| 5-HT2A Receptor | Human | 13 | |

| 5-HT2C Receptor | Human | 27 |

This table is a compilation of data from multiple sources and assay conditions may vary.

Experimental Protocols

The determination of imipramine's binding affinities is predominantly achieved through competitive radioligand binding assays. Below are detailed methodologies for assays targeting the serotonin and norepinephrine transporters.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of imipramine for the human serotonin transporter (hSERT).

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).

-

Radioligand: [³H]Citalopram (a selective SERT inhibitor).

-

Test Compound: Imipramine hydrochloride.

-

Reference Compound: A known selective SERT inhibitor (e.g., Fluoxetine) for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplate, glass fiber filters, and a cell harvester.

Procedure:

-

Membrane Preparation: Thaw the frozen hSERT-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

-

Assay Setup: The assay is conducted in a 96-well microplate in triplicate.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Citalopram (at a final concentration close to its Kd), and 100 µL of the diluted membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of 10 µM Fluoxetine, 50 µL of [³H]Citalopram, and 100 µL of the diluted membrane suspension.

-

Competitive Binding: Add 50 µL of varying concentrations of imipramine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Citalopram, and 100 µL of the diluted membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) to minimize non-specific binding. Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

-

Washing: Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Dry the filter mat. Add scintillation cocktail to each filter spot. Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the imipramine concentration.

-

Determine the IC₅₀ value (the concentration of imipramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of imipramine for the human norepinephrine transporter (hNET).

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).[3]

-

Radioligand: [³H]Nisoxetine (a selective NET inhibitor).[3]

-

Test Compound: Imipramine hydrochloride.

-

Reference Compound: A known selective NET inhibitor (e.g., Desipramine) for determining non-specific binding.[3][4]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

Scintillation Cocktail.

-

96-well microplate, glass fiber filters, and a cell harvester.

Procedure:

-

Membrane Preparation: Follow the same procedure as described for the SERT assay, using hNET-expressing cell membranes. A typical protein concentration is 20-40 µg per well.[4]

-

Assay Setup: The assay is conducted in a 96-well microplate in triplicate.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (at a final concentration of approximately 1 nM), and 100 µL of the diluted membrane suspension.[4]

-

Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.[4]

-

Competitive Binding: Add 50 µL of varying concentrations of imipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[4]

-

Filtration: Follow the same procedure as described for the SERT assay.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[4]

-

Quantification: Dry the filters and quantify the radioactivity as described for the SERT assay.

-

Data Analysis: Analyze the data as described for the SERT assay to determine the IC₅₀ and Kᵢ values for imipramine at the norepinephrine transporter.

Signaling Pathways and Visualizations

The therapeutic effects of imipramine are not solely due to the acute increase in synaptic monoamines but also involve long-term neuroadaptive changes. Chronic administration of imipramine modulates intracellular signaling pathways, most notably the brain-derived neurotrophic factor (BDNF) signaling cascade, which is crucial for neurogenesis and neuronal survival.[2]

Primary Mechanism of Action of Imipramine

The primary mechanism of imipramine involves the blockade of SERT and NET on the presynaptic neuron. This inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.

References

Imipramine's Dual Inhibition of Serotonin (SERT) and Norepinephrine (NET) Transporters: A Technical Guide

Introduction

Imipramine, a prototypical tricyclic antidepressant (TCA), was a landmark discovery in psychopharmacology. Initially synthesized in the early 1950s, its antidepressant properties were identified shortly after, paving the way for the monoamine hypothesis of depression.[1] The core therapeutic efficacy of imipramine is attributed to its function as a dual inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[2][3] By blocking these transporters, imipramine increases the synaptic concentrations of serotonin (5-HT) and norepinephrine (NE), respectively, thereby enhancing neurotransmission.[1][4] This guide provides a detailed technical overview of imipramine's interaction with SERT and NET, presenting quantitative data, experimental methodologies, and the resulting effects on signaling pathways for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Imipramine's Binding Profile

The specificity and potency of a drug are quantitatively defined by its binding affinity (Kᵢ or Kd) for its targets and its functional inhibitory concentration (IC₅₀). A lower value indicates a higher affinity or potency. Imipramine exhibits a high affinity for both SERT and NET, with a notable preference for the serotonin transporter.[3][5] However, its clinical profile is also shaped by its significant affinity for other receptors, which contributes to its side effects.[2][6]

Table 1: Imipramine's Binding Affinity (Kᵈ) and Inhibitory Concentration (IC₅₀) for Monoamine Transporters

| Parameter | Target Transporter | Value (nM) | Species/System | Reference |

| Kᵈ | Serotonin Transporter (SERT) | 1.4 | Human | [3][7] |

| Kᵈ | Norepinephrine Transporter (NET) | 37 | Human | [3][7] |

| IC₅₀ | Serotonin Transporter (SERT) | 32 | Not Specified | [3][5] |

| IC₅₀ (High-Affinity Site) | [³H]imipramine Binding | 11.2 | Rat | [3][8] |

| IC₅₀ (Low-Affinity Site) | [³H]imipramine Binding | 630 | Rat | [8] |

Table 2: Imipramine's Binding Affinity (Kᵈ) for Other Receptors (Side Effect Targets)

| Target Receptor | Value (nM) | Species/System | Reference |

| α1-Adrenergic Receptor | 32 | Human | [7] |

| Histamine H₁ Receptor | 37 | Human | [7] |

| Muscarinic Acetylcholine Receptor | 46 | Human | [7] |

Core Mechanism of Action

Imipramine binds directly to SERT and NET on the presynaptic neuron.[3] This binding competitively inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft. The resulting elevated synaptic concentrations of these neurotransmitters lead to enhanced and prolonged stimulation of their respective postsynaptic receptors, which is believed to be the primary mechanism underlying its antidepressant effects.[2][3] While it blocks both transporters, imipramine displays a significantly higher affinity for SERT compared to NET.[3][5] Its active metabolite, desipramine, conversely shows a higher affinity for NET.[9]

Experimental Protocols

The quantitative data presented are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays. In vivo methods such as microdialysis are used to confirm these effects in living systems.[10]

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the dissociation constant (Kᵈ) or inhibition constant (Kᵢ) of imipramine for SERT and NET.

Methodology:

-

Preparation: Membranes are prepared from cells or tissues expressing the target transporter (e.g., human SERT or NET).[11]

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of unlabeled imipramine.[3]

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25-37°C) for a set duration to allow the binding to reach equilibrium.[3]

-

Separation: The bound and unbound radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[3]

-

Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of bound radioligand.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of imipramine. The IC₅₀ value (the concentration of imipramine that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[3]

Neurotransmitter Reuptake Inhibition Assay

This functional assay directly measures the ability of a drug to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.[12]

Objective: To determine the IC₅₀ value of imipramine for the inhibition of serotonin and norepinephrine uptake.

Methodology:

-

Preparation: Use cells stably expressing the human transporter (e.g., HEK-hSERT or HEK-hNET) or synaptosomes prepared from specific brain regions.[12][13]

-

Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of imipramine for a short period.[3]

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) is added to initiate the uptake process.

-

Uptake Termination: After a defined incubation period (e.g., 10 minutes at 37°C), the uptake is terminated rapidly, often by filtration and washing with ice-cold buffer.[3][13]

-

Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured via scintillation counting.

-

Data Analysis: The concentration of imipramine that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.

Downstream Signaling Pathways and Long-Term Effects

The immediate effect of SERT and NET inhibition is an increase in synaptic 5-HT and NE. This leads to enhanced activation of a wide array of postsynaptic receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, β-adrenergic, α-adrenergic receptors).[2] Chronic administration of imipramine leads to adaptive changes in the brain. These neuroadaptive effects, rather than the acute increase in neurotransmitters, are thought to be responsible for the therapeutic delay of antidepressants. Key long-term changes include:

-

Receptor Downregulation: Chronic stimulation of postsynaptic receptors can lead to their desensitization and downregulation, particularly β-adrenergic receptors.[5]

-

Neurotrophic Factor Signaling: Antidepressant effects are linked to changes in brain-derived neurotrophic factor (BDNF) signaling, which plays a crucial role in neurogenesis and synaptic plasticity, particularly in the hippocampus.[5]

-

Gene Expression: Long-term treatment can alter the expression of various genes involved in neuronal function and signaling cascades.

Clinical Context: Transporter Occupancy

Positron Emission Tomography (PET) studies allow for the in vivo measurement of transporter occupancy by drugs. Studies on TCAs and SSRIs suggest that a significant level of SERT occupancy is necessary for therapeutic efficacy. For many antidepressants, a SERT occupancy of approximately 80% is associated with clinical response.[14][15][16] While specific PET occupancy data for imipramine is less common than for newer SSRIs, studies on TCAs as a class support the idea that high SERT occupancy is a shared mechanism of action.[14][17] For instance, even a low dose of the TCA clomipramine (B1669221) (10 mg) was found to occupy approximately 80% of SERT.[16] This high level of target engagement at clinical doses underscores the importance of SERT inhibition in the therapeutic profile of these drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Articles [globalrx.com]

- 5. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imipramine - Wikipedia [en.wikipedia.org]

- 10. Effects of imipramine on extracellular serotonin and noradrenaline concentrations in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Off-Target Binding of Imipramine: A Technical Guide to Histaminic and Muscarinic Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding of the tricyclic antidepressant imipramine to histaminic and muscarinic receptors. Imipramine's therapeutic efficacy in treating depression is primarily attributed to its inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. However, its clinical use is often associated with a range of side effects, many of which stem from its interactions with other receptors, notably histamine (B1213489) H1 and various muscarinic acetylcholine (B1216132) receptor subtypes. This document outlines the quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of Imipramine

The binding affinity of a compound to a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for imipramine's binding to its intended targets and its off-target histaminic and muscarinic receptors.

| Target Receptor | Imipramine Ki (nM) | Primary Effect of Binding |

| Histamine H1 Receptor | 2.3 x 10⁻⁷ M (230 nM)[1] | Sedation, drowsiness[2] |

Experimental Protocols: Radioligand Displacement Assay

Radioligand displacement assays are a standard method for determining the binding affinity of an unlabeled compound (like imipramine) for a specific receptor. The principle involves measuring the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

I. Materials and Reagents

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., histamine H1, muscarinic M1, M2, M3).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors, [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors).

-

Unlabeled Ligand (Competitor): Imipramine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

96-well Plates.

-

Filtration Apparatus (Cell Harvester).

-

Scintillation Counter.

II. Procedure

-

Membrane Preparation:

-

Homogenize cultured cells or tissue expressing the receptor of interest in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a known amount of membrane preparation, a fixed concentration of radioligand, and assay buffer.

-

Non-specific Binding (NSB) Wells: Add the membrane preparation, the radioligand, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor (to block all specific binding).

-

Competition Wells: Add the membrane preparation, the radioligand, and serial dilutions of imipramine.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

III. Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the NSB wells from the average CPM of the total binding and competition wells.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the imipramine concentration.

-

Determine IC50: From the competition curve, determine the concentration of imipramine that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The off-target effects of imipramine are mediated through its interaction with the signaling pathways of histamine and muscarinic receptors. The H1 histamine receptor, as well as the M1 and M3 muscarinic receptors, are coupled to Gq proteins, leading to the activation of phospholipase C. In contrast, the M2 muscarinic receptor is coupled to Gi proteins, which inhibit adenylyl cyclase.

Caption: Gq Signaling Pathway for H1, M1, and M3 Receptors.

Caption: Gi Signaling Pathway for the M2 Muscarinic Receptor.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand displacement assay used to determine the binding affinity of imipramine.

Caption: Experimental Workflow for Radioligand Displacement Assay.

Logical Relationship of Imipramine Binding

The following diagram illustrates the relationship between imipramine's intended therapeutic action and its off-target binding, which leads to side effects.

References

- 1. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways | Semantic Scholar [semanticscholar.org]

Molecular Interaction Between Imipramine and the Central Substrate-Binding Site of SERT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) transporter (SERT), also known as SLC6A4, is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1][2] This process terminates serotonergic signaling and is vital for regulating mood, appetite, and sleep.[2][3] Consequently, SERT is a primary target for many antidepressant medications, including the tricyclic antidepressant (TCA) imipramine.[4][5]

Imipramine was one of the first TCAs introduced for the treatment of depression.[6] Its therapeutic efficacy stems from its potent inhibition of SERT, which increases the extracellular concentration of serotonin and enhances neurotransmission.[7][8] A comprehensive understanding of the molecular interactions between imipramine and SERT is paramount for the rational design of new, more selective, and effective antidepressant drugs with improved side-effect profiles.

This technical guide provides an in-depth examination of the molecular interaction between imipramine and the central substrate-binding site of SERT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

The Imipramine-SERT Interaction: A Molecular Perspective

Structural and mutagenesis studies have revealed that imipramine binds to the central substrate-binding site (S1) of SERT, which is located halfway across the membrane-spanning region of the transporter.[5][9] This site overlaps with the binding pocket for the endogenous substrate, serotonin, explaining imipramine's mechanism as a competitive inhibitor of 5-HT transport.[10][11][12] The binding of imipramine stabilizes the transporter in an outward-open conformation, preventing the translocation of serotonin.[9]

In addition to the central S1 site, an allosteric binding site (S2) has been identified in the extracellular vestibule.[13][14] Ligand binding to the S2 site can modulate the binding of ligands at the S1 site.[2][14] However, the primary inhibitory action of imipramine occurs at the central S1 pocket.

Key Amino Acid Residues and Binding Orientation

Mutagenesis and structural studies have identified several key amino acid residues within the S1 pocket that are critical for imipramine binding:

-

Aspartate 98 (Asp98): Forms a crucial salt bridge with the tertiary aliphatic amine of imipramine. This interaction is a key anchor point for the drug within the binding site.[10]

-

Phenylalanine 335 (Phe335): Located in close proximity to the 7-position of the imipramine ring system.[10]

-

Alanine 173 (Ala173) and Threonine 439 (Thr439): These residues form a pocket that accommodates substituents at the 3-position of the imipramine ring.[10]

-

Serine 438 (Ser438): A conservative mutation of this residue to threonine (S438T) has been shown to dramatically decrease the potency of imipramine (up to a 175-fold increase in the Ki value), indicating a direct interaction.[12][15]

These specific protein-ligand contact points unambiguously orient the tricyclic ring of imipramine within the central binding site, lying in the plane of the membrane.[10] This orientation is distinct from that of the substrate serotonin, providing insights into the mechanism of inhibition.[10]

Role of Ions

The binding of imipramine to SERT is also influenced by the presence of ions. Early experiments have shown that two sodium (Na+) ions are necessary for high-affinity TCA binding, and a chloride (Cl-) ion, while not absolutely required, enhances imipramine binding.[10][16]

Quantitative Data on Imipramine-SERT Interaction

The affinity of imipramine for SERT is typically quantified using inhibition constant (Ki), dissociation constant (KD), or half-maximal inhibitory concentration (IC50) values. Lower values indicate higher binding affinity.

Table 1: Binding Affinity of Imipramine for Monoamine Transporters

| Target | Parameter | Value (nM) | Reference |

| Human SERT | KD | 1.4 | [17] |

| Human SERT | IC50 | 32 | [7] |

| Human NET | KD | 37 | [17] |

| Human DAT | Ki | >10,000 | [4] |

Data indicates that imipramine has a high affinity and selectivity for SERT over the dopamine (B1211576) transporter (DAT), and a notable affinity for the norepinephrine (B1679862) transporter (NET).

Table 2: Effect of Site-Directed Mutagenesis on Imipramine Affinity

| Transporter | Mutation | Fold Change in Ki vs. Wild-Type | Reference |

| Human SERT | S438T | ~175 | [12][15] |

| Human SERT | Y95F | ~3-4 | [18] |

Mutations in the S1 binding pocket can significantly alter the binding affinity of imipramine, confirming the importance of these specific residues in the drug-transporter interaction.

Experimental Protocols

The data presented above are derived from a variety of sophisticated experimental techniques. The following sections detail the methodologies for key experiments used to study the imipramine-SERT interaction.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound (like imipramine) for a target receptor (SERT) by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of imipramine for SERT.

Materials:

-

Membrane preparations from cells stably expressing human SERT (e.g., HEK293 cells).[19]

-

Radioligand, such as [3H]imipramine or [3H]paroxetine.[9][20]

-

Unlabeled imipramine for competition.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[21]

-

Scintillation fluid and scintillation counter.

-

Glass fiber filters and a cell harvester for filtration.

Protocol:

-

Membrane Preparation: Homogenize SERT-expressing cells in binding buffer and perform a series of centrifugations to isolate the cell membrane fraction. Determine the protein concentration of the membrane preparation.[21]

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation (e.g., 2 µg protein), a fixed concentration of the radioligand (e.g., 10 nM [3H]imipramine), and varying concentrations of unlabeled imipramine (from 10-10 to 10-4 M).[20][21]

-

Incubation: Incubate the mixture for a defined period (e.g., 10-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[20][21]

-

Nonspecific Binding: In separate wells, include a high concentration of a known SERT inhibitor (e.g., 100 µM S-citalopram) to determine the amount of nonspecific binding of the radioligand.[9]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the nonspecific binding from the total binding to get the specific binding. Plot the specific binding as a function of the unlabeled imipramine concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.[21]

Site-Directed Mutagenesis

This PCR-based method is used to introduce specific nucleotide changes into the DNA sequence of SERT, resulting in a modified protein with specific amino acid substitutions.[22][23]

Objective: To investigate the role of a specific amino acid (e.g., Ser438) in imipramine binding.

Protocol:

-

Primer Design: Design a pair of complementary PCR primers that contain the desired mutation (e.g., changing the codon for Serine to Threonine at position 438). The mutation should be located in the middle of the primers.[24]

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type SERT gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.[25]

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively digesting the original, bacterially-derived template plasmid while leaving the newly synthesized, unmethylated mutant plasmid intact.[24]

-

Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells. The host bacteria will repair the nicks in the mutant plasmid.[25]

-

Screening and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies. Screen for the desired modification and confirm the presence of the mutation and the absence of any other unintended mutations by DNA sequencing.

-

Functional Analysis: Express the mutated SERT protein and perform radioligand binding assays (as described in 4.1) to determine the effect of the mutation on imipramine binding affinity.[12]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of proteins and their complexes, such as SERT bound to imipramine.[2]

Objective: To visualize the binding pose of imipramine in the central binding site of SERT.

Protocol:

-

Protein Purification: Isolate SERT from a native source (e.g., porcine brain) or from a heterologous expression system. Often, an antibody fragment (e.g., 15B8 Fab) is used to stabilize the transporter and aid in purification.[9]

-

Complex Formation: Incubate the purified SERT with a saturating concentration of imipramine to form the SERT-imipramine complex.

-

Vitrification: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) containing different views of the protein complex are collected.

-

Image Processing and Reconstruction: Use specialized software to select images of individual particles from the micrographs, align them, and computationally reconstruct a 3D density map of the SERT-imipramine complex.

-

Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map. This final structure reveals the precise orientation of imipramine within the binding pocket and its interactions with specific amino acid residues.[13]

Visualizations: Pathways and Workflows

SERT Function and Imipramine Inhibition

Caption: Mechanism of SERT inhibition by imipramine in the synaptic cleft.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand assay.

Logical Relationship: Imipramine in SERT S1 Binding Site

Caption: Key residue interactions with imipramine in the SERT S1 site.

Conclusion

The interaction between imipramine and the central substrate-binding site of SERT is a well-defined molecular event, characterized by specific, high-affinity contacts with key amino acid residues. A salt bridge with Asp98 and interactions with residues such as Phe335 and Ser438 are critical for anchoring the drug and inhibiting serotonin transport. The competitive nature of this inhibition, occurring at the substrate's own binding site, provides a clear mechanism for its therapeutic action.

The experimental protocols detailed herein—radioligand binding, site-directed mutagenesis, and cryo-EM—represent the cornerstone techniques for elucidating such protein-ligand interactions. The quantitative data derived from these methods are indispensable for structure-activity relationship (SAR) studies. A continued, detailed investigation of the SERT S1 binding pocket will facilitate the design of next-generation antidepressants with enhanced efficacy and selectivity, ultimately leading to improved treatments for depressive disorders.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]

- 7. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. pnas.org [pnas.org]

- 10. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct effects of imipramine on 5-hydroxytryptamine uptake mediated by the recombinant rat serotonin transporter SERT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Location of the Antidepressant Binding Site in the Serotonin Transporter: IMPORTANCE OF SER-438 IN RECOGNITION OF CITALOPRAM AND TRICYCLIC ANTIDEPRESSANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Location of the antidepressant binding site in the serotonin transporter: importance of Ser-438 in recognition of citalopram and tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apexbt.com [apexbt.com]

- 18. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. idtdna.com [idtdna.com]

- 24. assaygenie.com [assaygenie.com]

- 25. blog.addgene.org [blog.addgene.org]

The Serendipitous Discovery of Imipramine: A Technical Account of the First Tricyclic Antidepressant

Introduction

The introduction of imipramine in the late 1950s marked a pivotal moment in the history of psychiatry, heralding the dawn of modern psychopharmacology for depressive disorders. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of imipramine, the first tricyclic antidepressant (TCA). It details the experimental journey from its synthesis as an antihistamine to its serendipitous identification as a potent antidepressant. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the early clinical investigations, methodological approaches, and the foundational understanding of its mechanism of action.

Historical Context and Precursors

The story of imipramine's discovery is intrinsically linked to the burgeoning field of psychopharmacology in the mid-20th century, particularly the development of chlorpromazine.

The Chlorpromazine Precedent: The discovery of chlorpromazine's antipsychotic effects in 1952 by Jean Delay and Pierre Deniker revolutionized the treatment of schizophrenia and spurred pharmaceutical companies to investigate similar compounds. Chlorpromazine, a phenothiazine (B1677639) derivative, demonstrated that mental illness could be treated with targeted drug therapy, shifting the paradigm from purely psychoanalytic or invasive physical treatments.

The Search for New Antipsychotics: The Swiss pharmaceutical company Geigy (now part of Novartis), inspired by the success of chlorpromazine, was actively synthesizing and screening compounds with a similar three-ring (tricyclic) structure.[1] One such compound, synthesized in 1951, was G22355, later to be named imipramine.[2] Initially, G22355 was investigated for its potential as an antihistamine, sedative, or antipsychotic agent.[1]

The Pivotal Experiments of Roland Kuhn

The crucial chapter in imipramine's history was written by the Swiss psychiatrist Dr. Roland Kuhn at the cantonal psychiatric hospital in Münsterlingen.[3] Kuhn was tasked by Geigy to investigate the clinical effects of G22355 in patients with schizophrenia.

Experimental Protocols

It is critical to note that the experimental methods of the 1950s did not adhere to the rigorous standards of modern clinical trials, such as double-blinding, placebo controls, and standardized rating scales.[4] Dr. Kuhn's methodology was rooted in meticulous clinical observation and detailed case history analysis.[3]

Study Design: Open-label, observational study.

Patient Population: Kuhn administered G22355 to several hundred patients with a range of psychiatric diagnoses.[4] The initial focus was on approximately 200 patients with schizophrenia.[4] Subsequently, he administered the compound to about 100 patients exhibiting predominantly depressive symptoms.[4] These patients were described as having severe, "endogenous" or "vital" depression, characterized by a pervasive low mood, psychomotor retardation, and feelings of hopelessness and despair.[2][4]

Dosage and Administration: The dosage of imipramine was administered orally and was determined empirically, often starting with a regimen similar to that of chlorpromazine.[4]

-

Initial Dose: 75 mg per day.[4]

-

Dose Titration: The dose was increased as needed, typically to a range of 150-250 mg per day for patients with insufficient response.[4]

Assessment of Efficacy: Dr. Kuhn's assessment was based on his direct and frequent, sometimes daily, clinical observations of the patients' behavior, mood, and verbal reports.[4] He also took into account the observations of the nursing staff.[4] There were no standardized depression rating scales used; instead, improvement was judged on the basis of a holistic clinical evaluation.

Safety and Side Effect Monitoring: Kuhn meticulously documented the side effects observed in his patients.[4] This included monitoring for anticholinergic effects and conducting basic laboratory tests, such as blood counts.[4]

Data Presentation

The quantitative data from Dr. Kuhn's original 1957 publication is largely descriptive. However, subsequent analyses and reports from the era provide some numerical insights into the early clinical experiences with imipramine.

Patient Population and Response in Early Observations

| Patient Group | Number of Patients | Dosage Range (mg/day) | Observed Outcome | Reference |

| Patients with Schizophrenia | ~200 | Not specified in detail | Ineffective for psychotic symptoms. | [4] |

| Patients with Depressive Symptoms | ~100 | 75 - 250 | Significant antidepressant effect observed. | [4] |

| Depressed Patients Who Responded Well | 40 | 75 - 250 | Formed the basis of Kuhn's 1957 report. | [3][4] |

Re-analysis of Early Controlled Trials (1959-1965)

A later meta-analysis of 18 controlled trials conducted between 1959 and 1965 provided more structured quantitative data on imipramine's efficacy compared to placebo.

| Parameter | Value | Confidence Interval (CI) | Reference |

| Drug/Placebo Response Rate-Ratio (RR) | 2.17 | 1.87 - 2.51 | [5] |

| Number-Needed-to-Treat (NNT) | 3.1 | 2.1 - 5.8 | [5] |

Note: This re-analysis highlights the significant therapeutic effect of imipramine in early clinical research, even though half of the individual trials did not achieve statistical significance on their own, likely due to smaller sample sizes and methodological variability.[5]

Observed Side Effects in Early Clinical Use

Dr. Kuhn's early observations and subsequent clinical experience identified a consistent profile of side effects, primarily related to imipramine's anticholinergic properties.

| Side Effect Category | Specific Symptoms | Reference |

| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention, dizziness. | [2][4] |

| Cardiovascular | Tachycardia (rapid heart rate). | [2] |

| Neurological | Drowsiness, fatigue. | [2] |

| Psychiatric | In some cases, a switch to mania or hypomania in patients with pre-existing bipolar disorder. | [2] |

Mandatory Visualizations

The Discovery Workflow of Imipramine

Caption: The experimental and logical workflow of imipramine's discovery.

Signaling Pathway of Imipramine's Mechanism of Action

Caption: Imipramine's mechanism of action at the neuronal synapse.

Conclusion

The discovery of imipramine was a landmark event in the history of medicine, fundamentally altering the therapeutic landscape for depression. It was a discovery born not from a targeted search for an antidepressant, but from the astute and open-minded clinical observations of Roland Kuhn. While the experimental methods of the time lacked the rigorous controls of modern research, the meticulous documentation and insightful analysis of patient responses laid the groundwork for the development of an entire class of antidepressant medications. This technical guide has provided a detailed account of this pivotal discovery, from its conceptual origins to its clinical realization, offering valuable insights for today's researchers and drug developers. The story of imipramine serves as a powerful reminder of the role of serendipity and keen clinical observation in scientific advancement.

References

- 1. Roland Kuhn: The Discovery of the Tricyclic Antidepresants and the History of Their Use in the Early Years. [inhn.org]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. Roland Kuhn—100th Birthday of an Innovator of Clinical Psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inhn.org [inhn.org]

- 5. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Imipramine's Influence on Adult Hippocampal Neurogenesis and BDNF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a tricyclic antidepressant (TCA), has long been a cornerstone in the treatment of major depressive disorder. While its primary mechanism was initially attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a growing body of evidence highlights its profound impact on neuroplasticity. This technical guide provides an in-depth examination of imipramine's influence on two interconnected processes critical for its therapeutic effects: adult hippocampal neurogenesis (AHN) and the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. We will summarize key quantitative findings, detail essential experimental protocols for investigation, and provide visual representations of the underlying molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development, facilitating further exploration into the neurogenic and neurotrophic properties of antidepressants.

Introduction: Neuroplasticity as a Target for Antidepressants

The neurogenic hypothesis of depression posits that a reduction in the generation of new neurons in the adult hippocampus contributes to the pathophysiology of depressive disorders. Conversely, treatments that enhance neurogenesis may alleviate depressive symptoms. Adult neurogenesis is a complex process primarily occurring in the subgranular zone (SGZ) of the hippocampal dentate gyrus (DG), involving the proliferation of neural progenitor cells (NPCs), their differentiation into immature neurons, and their maturation and integration into existing neural circuits.[1]

Central to the regulation of neuronal survival, growth, and differentiation is the neurotrophin BDNF.[2] BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[3] This binding event triggers receptor dimerization and autophosphorylation, initiating several downstream intracellular signaling cascades, including the Phospholipase C-gamma (PLCγ), Phosphoinositide 3-kinase/Akt (PI3K/Akt), and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways. These cascades ultimately converge on the nucleus to regulate the transcription of genes involved in neuronal survival, plasticity, and neurogenesis. Imipramine has been shown to robustly engage these neuroplastic mechanisms, providing a compelling avenue for understanding its therapeutic action beyond simple monoamine modulation.

Imipramine's Pro-Neurogenic Effects in the Adult Hippocampus

Chronic administration of imipramine has been consistently shown to stimulate multiple stages of adult hippocampal neurogenesis.[3][4] This effect is considered a key component of its antidepressant activity. The influence of imipramine spans from increasing the pool of dividing cells to promoting their survival and maturation into functional neurons.

Enhanced Proliferation of Neural Progenitors

Imipramine treatment significantly increases the proliferation of NPCs in the DG.[3] This is evidenced by an increased number of cells incorporating the exogenous thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and expressing the endogenous cell cycle marker Ki-67.[3][5] In a mouse model of traumatic brain injury (TBI), two weeks of imipramine treatment led to a significant increase in Ki-67-positive cells in the ipsilateral dentate gyrus.[3] Similarly, chronic imipramine increased cell proliferation in the SGZ of the DG 14 days after transient global cerebral ischemia in rats.[6]

Promotion of Neuronal Differentiation and Survival

Beyond proliferation, imipramine facilitates the differentiation and survival of these new cells into neurons. Studies show an increase in the number of cells expressing doublecortin (DCX), a marker for immature, migrating neuroblasts, following imipramine administration.[6][7] Furthermore, long-term treatment leads to a greater number of BrdU-labeled cells co-expressing the mature neuronal marker, NeuN, indicating that imipramine enhances the preservation and successful maturation of newly-generated neurons.[3][8] In a rat model of epilepsy, four weeks of imipramine treatment resulted in a significant increase in NeuN-positive neurons in the dentate gyrus (36%), CA3 (37.4%), and CA1 (64.9%) regions of the hippocampus.[8]

Modulation of Glial Cells

Recent evidence suggests that imipramine's effects extend to glial cells, which play a crucial role in supporting neurogenesis. Imipramine has been shown to have a pro-astrogliogenic effect, promoting the generation of new astrocytes in the hippocampus.[9] In vitro, imipramine can induce human astrocytes to differentiate into cells exhibiting a neuronal phenotype.[10]

Quantitative Data Summary: Imipramine and Neurogenesis